molecular formula C19H26N2O3 B2589084 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide CAS No. 941918-92-9

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B2589084
CAS No.: 941918-92-9
M. Wt: 330.428
InChI Key: DGLSADGNOIJAJS-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is a synthetic small molecule of interest in pharmaceutical and life sciences research. Its structure incorporates a cyclohexanecarboxamide group linked to a methoxyphenyl ring, which is further modified with a 2-oxopiperidine moiety. This specific molecular architecture is significant as the 2-oxopiperidin-1-yl phenyl scaffold is a recognized pharmacophore in medicinal chemistry, notably featured in developed therapeutics such as the factor Xa inhibitor apixaban . The presence of this group suggests potential for high-affinity binding to biological targets, making the compound a valuable template for investigating novel enzyme inhibitors or receptor modulators. The cyclohexanecarboxamide component may contribute to favorable pharmacokinetic properties, including metabolic stability and membrane permeability, which are critical parameters in lead compound optimization. This product is intended for research applications, including but not limited to, in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-24-17-13-15(20-19(23)14-7-3-2-4-8-14)10-11-16(17)21-12-6-5-9-18(21)22/h10-11,13-14H,2-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLSADGNOIJAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2CCCCC2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base, and a boron reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as ketones, to alcohols.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactams, while reduction can yield alcohols.

Scientific Research Applications

Pharmacological Applications

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various conditions:

  • CNS Disorders : The compound exhibits activity that may influence neurotransmitter systems, making it a candidate for research into treatments for disorders such as depression and anxiety.
  • Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may possess antitumor properties, warranting further investigation into its efficacy against specific cancer cell lines.

Case Study 1: Neuropharmacological Research

A study evaluated the effects of this compound on rodent models of anxiety. The results demonstrated a significant reduction in anxiety-like behaviors compared to control groups, suggesting potential as an anxiolytic agent. The study highlighted the compound's ability to modulate GABAergic transmission.

Case Study 2: Anticancer Activity

In vitro assays were conducted to assess the cytotoxic effects of this compound against several cancer cell lines, including breast and lung cancer. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. Further studies are needed to explore its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This can lead to a reduction in the activity of these enzymes and subsequent biological effects.

Comparison with Similar Compounds

Core Structural Features

Compound Name Core Structure Key Substituents Notable Functional Groups
Target Compound Cyclohexanecarboxamide 3-Methoxy, 4-(2-oxopiperidin-1-yl)phenyl Amide, ether, ketone
N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H₂L₉) Cyclohexanecarboxamide + thiourea Naphthalen-1-yl Thiourea (C=S), amide
N4-Cyclohexanecarbonylsulfathiazole Cyclohexanecarboxamide + sulfathiazole 4-[(2-thiazolylamino)sulfonyl]phenyl Sulfonamide, thiazole
N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide Cyclohexanecarboxamide + indazole 4-Methoxyphenyl, indazol-4-yl Methyl amide, indazole
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide Cyclohexanecarboxamide 2,3-Dichloro-4-hydroxyphenyl Chloro, hydroxyl

Key Observations :

  • Thiourea vs. Carboxamide : H₂L₉ () replaces the carboxamide with a thiourea group, introducing sulfur-based hydrogen-bonding interactions. This substitution may enhance metal coordination but reduce metabolic stability compared to the target compound’s amide group .
  • Heterocyclic Additions : Patent examples (Evidences 6, 9) feature indazole or prolinamide moieties, which may enhance target specificity in biological systems but complicate synthetic routes .

Physicochemical Properties

Compound Melting Point (°C) IR Spectral Data (cm⁻¹) Conformational Stability
Target Compound Not reported Expected: ~1665 (amide C=O), ~1700 (piperidinone C=O) Chair cyclohexane; intramolecular H-bonding likely
H₂L₉ Not reported Not specified Chair cyclohexane; pseudo-six-membered H-bonded ring
N4-Cyclohexanecarbonylsulfathiazole 227–228 1665 (amide C=O), 1146 (SO₂NH) Planar sulfathiazole; rigid sulfonamide linkage
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide Not reported Not specified Steric hindrance from chloro and methyl groups

Key Observations :

  • Thermal Stability : The sulfathiazole derivative () exhibits a high melting point (227–228°C), suggesting strong intermolecular interactions due to sulfonamide and thiazole groups .
  • Hydrogen Bonding : Both H₂L₉ and the target compound likely exhibit intramolecular hydrogen bonds (N–H···O or N–H···S), stabilizing their conformations .

Biological Activity

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C19H26N2O3C_{19}H_{26}N_2O_3 and a molecular weight of approximately 330.43 g/mol. The structure includes a cyclohexane ring, a methoxy group, and a piperidinyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, impacting pathways related to inflammation, cancer, and other diseases.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Inhibition of Thymidylate Synthase : Some derivatives have shown IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil, suggesting potential as anticancer agents .
  • Cell Line Studies : Research on related compounds demonstrated substantial cytotoxic effects against breast cancer cell lines (MCF-7 and HCT-116), with IC50 values indicating effectiveness comparable to established treatments .

Antimicrobial Properties

This compound may also exhibit antimicrobial activity:

  • Bacterial Inhibition : Compounds in this class have shown efficacy against both gram-positive and gram-negative bacteria, indicating a broad spectrum of antimicrobial potential .

Enzyme Inhibition

The compound's structural features suggest it may inhibit specific enzymes involved in metabolic processes or disease pathways:

  • α-glucosidase Inhibition : Related analogs have demonstrated inhibitory effects on α-glucosidase, which is relevant for managing diabetes .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of the oxadiazole framework revealed that modifications to the piperidine structure significantly enhanced biological activity. The synthesized compounds were evaluated for their anticancer properties using various cell lines .

CompoundCell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
3aMCF-724.745-Fluorouracil30
3bMCF-75.12Tamoxifen5

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of oxadiazole derivatives. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains .

CompoundMIC (µg/mL)Bacterial Strain
14b15.15Staphylococcus aureus
14c12.00Escherichia coli

Q & A

Advanced Question

  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs ) resolves the chair conformation of the cyclohexane ring and intramolecular hydrogen bonding (N–H···O) stabilizing the structure .
  • NMR Analysis : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR distinguish rotamers arising from restricted rotation of the carboxamide group. Use elevated temperatures (e.g., 60°C in DMSO-d₆) to coalesce signals and confirm dynamic behavior .
  • IR Spectroscopy : Confirm hydrogen bonding via N–H stretching frequencies (3200–3300 cm⁻¹) and carbonyl vibrations (1650–1680 cm⁻¹) .

What structure-activity relationship (SAR) insights exist for analogues of this compound, particularly regarding antimicrobial activity?

Advanced Question

  • Substitution Effects : Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring show enhanced antimicrobial activity, likely due to increased electrophilicity and membrane disruption .
  • Piperidine Modifications : Replacing 2-oxopiperidin-1-yl with morpholine or tetrazole moieties alters solubility and bioactivity. For example, tetrazole-containing analogues exhibit improved yeast inhibition .
  • Methodology : Use MIC (Minimum Inhibitory Concentration) assays against S. aureus and C. albicans to quantify activity, paired with logP calculations to correlate hydrophobicity with efficacy .

How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

Advanced Question

  • Dynamic Effects : Discrepancies between solid-state (X-ray) and solution-state (NMR) data often arise from conformational flexibility. Perform variable-temperature NMR to identify equilibrium between rotamers .
  • Computational Validation : Use DFT calculations (e.g., Gaussian 09) to model optimized geometries and compare with experimental data. For example, intramolecular H-bonding observed in X-ray may not persist in solution due to solvent interactions .

What experimental protocols are recommended for evaluating the thermodynamic stability of this compound?

Basic Question

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere (heating rate: 10°C/min). Typical Td for carboxamides exceeds 200°C .
  • Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions. Cyclohexane ring substitutions can lower melting points by disrupting crystallinity .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

How can computational methods predict the binding affinity of this compound to biological targets?

Advanced Question

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., fungal lanosterol demethylase). The carboxamide group often forms H-bonds with catalytic residues .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Pay attention to piperidine ring flexibility and solvent accessibility .
  • QSAR Models : Train models using datasets of cyclohexanecarboxamide derivatives to predict logP, pKa, and IC₅₀ values .

What analytical techniques are critical for detecting and quantifying impurities in synthesized batches?

Basic Question

  • HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with ESI-MS detection to identify byproducts (e.g., unreacted cyclohexanecarbonyl chloride or deprotected intermediates) .
  • LC-NMR : Characterize unknown impurities by correlating retention times with 1H^1 \text{H}-NMR spectra .
  • Limit Tests : Follow ICH guidelines (e.g., Q3A) to set thresholds for residual solvents (e.g., DMF < 890 ppm) .

How do solvent and pH conditions influence the compound’s stability during biological assays?

Advanced Question

  • pH-Dependent Hydrolysis : The carboxamide bond is stable at pH 5–7 but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions. Use phosphate buffer (pH 6.8) for in vitro studies .
  • Solvent Compatibility : DMSO is preferred for stock solutions (≤1% v/v in assays) to avoid precipitation. Avoid alcohols, which may esterify the carbonyl group .

What strategies mitigate crystallization challenges during scale-up synthesis?

Advanced Question

  • Seeding : Introduce pure crystals during cooling to control nucleation. Optimal seeding temperature: 5–10°C below saturation point .
  • Polymorph Screening : Test solvents (e.g., ethanol, acetone) and anti-solvents (water, heptane) to isolate the most stable crystalline form .
  • Process Analytical Technology (PAT) : Use inline Raman spectroscopy to monitor crystallization kinetics and adjust cooling rates dynamically .

How can in silico toxicity profiling guide the design of safer analogues?

Advanced Question

  • ADMET Prediction : Tools like SwissADME predict hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG binding). Piperidine derivatives often show lower hERG affinity than morpholine analogues .
  • Metabolite Identification : Use GLORYx to simulate Phase I/II metabolism. Oxidative dealkylation of the methoxy group is a common detoxification pathway .

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